2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to introduce the ethanone group. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group can participate in hydrogen bonding and van der Waals interactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)benzoic acid: Shares the bromophenoxy group but differs in the rest of the structure.
2-(4-Bromophenoxy)-3-methylbutanoic acid: Similar in having the bromophenoxy group but with a different alkyl chain.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(3-METHYLBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of the bromophenoxy group and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H23BrN2O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
QAJYQWLOYHPOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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